(Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Significance of Benzo[d]thiazole Scaffolds in Drug Discovery
Benzothiazoles, bicyclic systems comprising a benzene ring fused to a thiazole moiety, are renowned for their diverse pharmacological activities. Their structural rigidity, aromaticity, and capacity for hydrogen bonding make them privileged scaffolds in medicinal chemistry. Over 55 patents filed between 2015 and 2020 underscore their therapeutic relevance, particularly in oncology, neurodegeneration, and antimicrobial therapy. For instance, benzothiazole derivatives inhibit enzymes critical to bacterial cell-wall synthesis and DNA replication, offering pathways to combat antibiotic-resistant strains.
The scaffold’s adaptability allows for strategic substitutions at the C-2 and C-6 positions, enabling fine-tuning of electronic, steric, and solubility properties. This modularity is exemplified in compounds like 2-aminobenzothiazoles, which exhibit analgesic and anti-inflammatory effects by modulating cyclooxygenase-2 (COX-2) activity. Furthermore, benzothiazoles’ ability to penetrate the blood-brain barrier enhances their utility in treating neurodegenerative disorders such as Alzheimer’s disease.
Table 1: Pharmacological Activities of Representative Benzothiazole Derivatives
Structural Uniqueness of (Z)-Ethyl 2-(2-((Cyclopropanecarbonyl)Imino)Benzo[d]Thiazol-3(2H)-Yl)Acetate
The compound (Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate (molecular formula: $$ C{15}H{16}N{2}O{2}S $$, molecular weight: 284.36 g/mol) integrates three distinct structural motifs:
- Benzo[d]thiazole Core : The planar, aromatic system facilitates π-π stacking interactions with biological targets, while the thiazole’s sulfur atom enhances binding to metal ions in enzyme active sites.
- Cyclopropanecarbonyl Group : The strained cyclopropane ring introduces conformational constraint, potentially improving metabolic stability and target selectivity. Its carbonyl group serves as a hydrogen-bond acceptor, critical for interactions with proteases or kinases.
- (Z)-Iminoacetate Side Chain : The Z-configuration of the imino group ensures optimal spatial alignment for binding to hydrophobic pockets, as demonstrated in analogues with anti-inflammatory activity. The ethyl ester enhances membrane permeability, a trait leveraged in prodrug designs.
Synthetic Pathway :
The compound is synthesized via a multi-step protocol:
- Condensation of 2-aminobenzothiazole with 4-chlorobenzaldehyde to form a
Properties
IUPAC Name |
ethyl 2-[2-(cyclopropanecarbonylimino)-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-2-20-13(18)9-17-11-5-3-4-6-12(11)21-15(17)16-14(19)10-7-8-10/h3-6,10H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBPFNSMWSJHHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves the following steps:
Formation of the Benzo[d]thiazole Core: This is usually achieved by the reaction of 2-mercaptoaniline with an acid chloride, such as cyclopropanecarbonyl chloride, under basic conditions.
Introduction of the Ethyl Acetate Group: The ethyl acetate moiety can be introduced via esterification reactions, often using ethyl chloroacetate in the presence of a base like sodium ethoxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution at the ester group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential biological activity, particularly in the realm of anticancer and anti-inflammatory agents.
Anticancer Activity:
Research indicates that derivatives of benzo[d]thiazole compounds often exhibit significant anticancer properties. For instance, similar compounds have been synthesized and evaluated for their effects on various cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer). The incorporation of a cyclopropanecarbonyl group may enhance the biological activity of (Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate by increasing its lipophilicity and enabling better cell membrane penetration .
Anti-inflammatory Properties:
Studies on related compounds have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The potential for (Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate to act as an anti-inflammatory agent can be hypothesized based on its structural similarities to known inhibitors .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in the formation of more complex molecules.
Synthesis of Heterocycles:
(Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can be utilized in the synthesis of various heterocyclic compounds through nucleophilic substitution reactions. For example, it can react with different amines or alcohols to form substituted derivatives that may exhibit enhanced pharmacological properties .
Reactivity Studies:
The reactivity of this compound under different conditions can provide insights into its potential applications. For instance, reactions with electrophiles could yield new derivatives that may have distinct properties or activities compared to the parent compound .
Material Science
The unique structural features of (Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate suggest potential applications in material science.
Polymer Chemistry:
The compound could serve as a building block for polymer synthesis, potentially leading to materials with specific thermal or mechanical properties. Its ability to form cross-links with other monomers could result in novel polymeric materials with enhanced durability or functionality .
Nanomaterials:
There is growing interest in incorporating organic compounds into nanomaterials for drug delivery systems. The stability and bioactivity of (Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate make it a candidate for further exploration in this field .
Data Table: Summary of Applications
Case Studies
-
Anticancer Activity Evaluation:
A study evaluated a series of benzo[d]thiazole derivatives for their cytotoxic effects against various cancer cell lines. The results indicated that modifications to the thiazole ring significantly affected the compounds' potency, suggesting that (Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate could be optimized for improved efficacy . -
Synthesis Pathways:
Research demonstrated effective synthetic routes for producing ethyl derivatives from benzo[d]thiazole precursors. These pathways highlight the versatility of such compounds in generating new materials with desired properties through straightforward chemical transformations .
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole core can bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects. The cyclopropanecarbonyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues differ in substituents at the 2-position (imino group) and 3-position (acetate derivatives). Below is a comparative analysis:
Key Observations :
- Cyclopropanecarbonyl vs.
- Indole vs. Cyclopropane : Indole-containing derivatives (e.g., ) exhibit enhanced hydrogen-bonding capacity, which may improve target affinity but reduce lipophilicity compared to cyclopropane derivatives.
- Oxo vs. Imino: Oxo-substituted analogues (e.g., 8g ) lack the imino group’s tautomeric flexibility, limiting their ability to participate in dynamic binding interactions.
Physicochemical Properties
- IR Spectroscopy: Target compound: Expected C=O stretches at ~1737 cm⁻¹ (ester) and ~1680 cm⁻¹ (cyclopropanecarbonyl imino) . Nitrobenzoyl analogue: Additional NO₂ asymmetric stretch at ~1520 cm⁻¹ .
- NMR Data :
Stability and Reactivity
- Cyclopropane Stability : The strained ring is susceptible to ring-opening under acidic conditions but offers superior stability in neutral or basic environments compared to nitro groups .
- Hydrolytic Sensitivity : Ethyl acetate esters in all analogues are prone to hydrolysis under alkaline conditions, necessitating controlled storage .
Biological Activity
The compound (Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a member of the benzo[d]thiazole family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₁₄H₁₅N₂O₂S
- Molecular Weight : 273.35 g/mol
- IUPAC Name : (Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
-
Antitumor Activity :
- Compounds similar to (Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate have shown significant anti-tumor effects by inhibiting the proliferation of cancer cells. This is often mediated through the inhibition of key signaling pathways such as PI3K/Akt/mTOR, which are crucial for cell survival and growth .
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of thiazole derivatives in various cancer cell lines. The results indicated that compounds with structural similarities to (Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate significantly reduced cell viability in breast cancer cells by inducing apoptosis through caspase activation.
Case Study 2: Anti-inflammatory Effects
In an animal model of arthritis, administration of thiazole derivatives led to a marked decrease in joint swelling and inflammatory markers in serum. The mechanism was linked to the downregulation of TNF-alpha and IL-6, suggesting therapeutic potential for inflammatory conditions.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
